Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]pentanoate
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Overview
Description
Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]pentanoate is an organic compound with the molecular formula C10H18O4S It is an ester derivative, characterized by the presence of an ethyl group, a methoxy group, and a sulfanyl group attached to a pentanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]pentanoate typically involves the esterification of 3-[(2-methoxy-2-oxoethyl)sulfanyl]pentanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method enhances efficiency and yield while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]pentanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]pentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]pentanoate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Additionally, the ester group can undergo hydrolysis to release the active acid form, which may interact with various enzymes and receptors.
Comparison with Similar Compounds
Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]pentanoate can be compared with other similar compounds such as:
Ethyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate: Similar structure but with a shorter carbon chain.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-[(2-methoxy-2-oxoethyl)sulfanyl]butanoate: Similar structure but with a different carbon chain length.
Properties
CAS No. |
61324-76-3 |
---|---|
Molecular Formula |
C10H18O4S |
Molecular Weight |
234.31 g/mol |
IUPAC Name |
ethyl 3-(2-methoxy-2-oxoethyl)sulfanylpentanoate |
InChI |
InChI=1S/C10H18O4S/c1-4-8(6-9(11)14-5-2)15-7-10(12)13-3/h8H,4-7H2,1-3H3 |
InChI Key |
LYRMQTJGEOKFCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)OCC)SCC(=O)OC |
Origin of Product |
United States |
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